molecular formula C12H9ClO2 B1450127 1-[5-(2-Chlorophenyl)-2-furyl]ethanone CAS No. 675596-28-8

1-[5-(2-Chlorophenyl)-2-furyl]ethanone

Cat. No.: B1450127
CAS No.: 675596-28-8
M. Wt: 220.65 g/mol
InChI Key: OQKZBDRVDZZGAC-UHFFFAOYSA-N
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Description

1-[5-(2-Chlorophenyl)-2-furyl]ethanone is an organic compound characterized by the presence of a chlorophenyl group attached to a furan ring, which is further connected to an ethanone group

Preparation Methods

The synthesis of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone typically involves the reaction of 2-chlorobenzoyl chloride with 2-furylmethanol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired ethanone compound. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[5-(2-Chlorophenyl)-2-furyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a precursor for the development of new pharmaceutical agents.

    Industry: It is used in the synthesis of fine chemicals and as an intermediate in the production of various industrial products.

Mechanism of Action

The mechanism of action of 1-[5-(2-Chlorophenyl)-2-furyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

1-[5-(2-Chlorophenyl)-2-furyl]ethanone can be compared with other similar compounds, such as:

    2-Chloroacetophenone: Similar in structure but lacks the furan ring.

    5-(2-Chlorophenyl)-2-furylmethanol: Similar but contains a hydroxyl group instead of an ethanone group.

    2-(2-Chlorophenyl)furan: Similar but lacks the ethanone group

Properties

IUPAC Name

1-[5-(2-chlorophenyl)furan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKZBDRVDZZGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650865
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675596-28-8
Record name 1-[5-(2-Chlorophenyl)furan-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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